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Executive Summary
The M35 peptide, a chimeric ligand composed of galanin(1-13) and bradykinin(2-9) amide, has

emerged as a significant tool in the study of the galaninergic system. This technical guide

provides an in-depth overview of the discovery, development, and pharmacological

characterization of M35. It is intended to serve as a comprehensive resource for researchers

and professionals in drug development, offering detailed quantitative data, experimental

methodologies, and visualizations of its mechanism of action. M35 is a high-affinity ligand for

galanin receptors, exhibiting a complex pharmacological profile that includes both antagonist

and partial agonist activities depending on the cellular context and concentration. This dual

nature, coupled with its non-selectivity across galanin receptor subtypes, has made it a

valuable, albeit complex, probe for elucidating the physiological roles of galanin.

Introduction: The Advent of a Chimeric Tool
The discovery of M35 was rooted in the broader effort to develop antagonists for galanin

receptors to better understand the function of the endogenous neuropeptide galanin.[1] Early

research focused on creating chimeric peptides, combining a fragment of the primary ligand

with a fragment of another peptide to modulate its activity. M35, chemically identified as

[galanin (1-13)-bradykinin(2-9) amide], is a product of this strategy.[2] While the explicit

rationale for selecting the bradykinin(2-9) fragment is not extensively detailed in the available

literature, the overarching goal was to generate a high-affinity ligand that could block the
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actions of galanin at its receptors.[3] This approach proved successful in yielding a potent

ligand that has been instrumental in functional studies of the galanin system.[2]

Physicochemical Properties and Structure
M35 is a synthetic chimeric peptide. Its structure is a fusion of the N-terminal 1-13 amino acid

sequence of galanin and the 2-9 amino acid sequence of bradykinin, with a C-terminal

amidation.

Structure: Galanin(1-13)-Bradykinin(2-9) amide

Quantitative Pharmacological Data
The pharmacological profile of M35 is characterized by its high binding affinity for galanin

receptors and its complex functional activity. The following tables summarize the key

quantitative data for M35.

Table 1: Receptor Binding Affinity of M35
Receptor
Subtype

Species Kd (nM) Ki (nM) Reference(s)

GalR1 Human - 0.11 [4]

GalR2 Human - 2.0

GalR3 Rat Not Reported
Binds with similar

affinity to GalR2

Unspecified Rat 0.1 -

Note: A specific Ki value for M35 at the GalR3 receptor is not consistently reported in the

literature, though it is acknowledged to be non-selective and bind to this subtype.

Table 2: In Vitro Functional Activity of M35
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Assay Cell Line Effect Concentration Reference(s)

Forskolin-

stimulated cAMP

Production

Rin m 5F

Antagonist

(reverses galanin

inhibition)

1 nM

Forskolin-

stimulated cAMP

Production

Rin m 5F

Agonist (inhibits

cAMP

production)

15 and 30 nM

Receptor

Internalization

HEK293 (HiBiT-

GALR1)

Agonist (induces

robust

internalization)

Not specified

Neurite

Outgrowth

Cultured adult

mouse dorsal

root ganglion

neurons

Agonist

(enhances

neurite outgrowth

in the absence of

galanin)

Not specified

Table 3: In Vivo Effects of M35
Animal Model

Administration
Route

Dose Effect Reference(s)

Male Sprague-

Dawley Rats

(Swim Maze

Task)

Intracerebroventr

icular (i.c.v.)
6 nM/10 μL

Improves

acquisition of the

swim maze task

Rats with

Neuropathic Pain
Intrathecal (i.t.) Not specified

Antagonist

(blocks galanin-

induced anti-

allodynic effect)

Non-allodynic

Rats with Nerve

Injury

Intrathecal (i.t.) Not specified

Induces a

mechanical

allodynic state
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the generalized protocols for key experiments used in the

characterization of M35.

Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

Objective: To measure the ability of M35 to displace a radiolabeled galanin ligand from its

receptor.

Materials:

Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO

or HEK293 cells).

Radioligand (e.g., 125I-galanin).

M35 peptide.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5%

polyethyleneimine.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the target galanin receptor subtype in

a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in

the binding buffer.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of M35.

Incubation: Incubate the plate at room temperature (or a specified temperature) for a

sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of M35 that inhibits 50% of the specific binding

of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50

/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Cyclic AMP (cAMP) Functional Assay
This assay is used to determine the functional effect of M35 on Gi/o-coupled galanin receptors

(GalR1 and GalR3).

Objective: To measure the ability of M35 to modulate forskolin-stimulated cAMP production.

Materials:

Whole cells expressing the galanin receptor of interest (e.g., Rin m 5F or transfected

HEK293 cells).

Forskolin (an adenylyl cyclase activator).

M35 peptide.

Galanin (as a control agonist).
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cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

Cell culture medium.

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

Pre-treatment (for antagonist mode): Incubate the cells with varying concentrations of M35

for a short period before adding the agonist.

Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production. For

antagonist testing, co-incubate with galanin. For agonist testing, add M35 alone. Include a

PDE inhibitor in the stimulation buffer.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Lysis and Detection: Lyse the cells (if required by the assay kit) and measure the intracellular

cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis: For antagonist activity, determine the IC50 of M35 in inhibiting the galanin-

mediated effect. For agonist activity, determine the EC50 of M35 in inhibiting forskolin-

stimulated cAMP levels.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in M35's action can aid in understanding

its mechanism. The following diagrams, generated using the DOT language, illustrate the

signaling pathways of galanin receptors and a typical experimental workflow for characterizing

a ligand like M35.
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Caption: Galanin Receptor Signaling Pathways Modulated by M35.
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Caption: Experimental Workflow for M35 Characterization.

Discussion and Future Directions
M35 has proven to be a valuable pharmacological tool for investigating the roles of the galanin

system in various physiological and pathological processes, including pain, cognition, and

neuroendocrine regulation. Its high affinity and ability to antagonize galanin action have been

particularly useful. However, the interpretation of results obtained with M35 must be

approached with caution due to its complex pharmacology. Its non-selectivity across galanin

receptor subtypes means that observed effects cannot be definitively attributed to a single

receptor without further validation using more selective ligands or genetic models. Furthermore,
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its concentration-dependent switch from antagonist to agonist activity in certain assays

highlights the importance of careful dose-response studies.

Future research in the field of galanin ligand development will likely focus on creating highly

selective agonists and antagonists for each of the three galanin receptor subtypes. Such tools

are essential for dissecting the specific functions of GalR1, GalR2, and GalR3 and for

developing targeted therapeutics with improved efficacy and reduced side effects. The lessons

learned from the development and characterization of chimeric peptides like M35 will

undoubtedly inform these future endeavors.

Conclusion
The chimeric peptide M35 represents a significant milestone in the exploration of the

galaninergic system. Its discovery and subsequent characterization have provided the scientific

community with a potent, albeit complex, tool for probing the multifaceted roles of galanin. This

technical guide has summarized the key data and methodologies related to M35, offering a

valuable resource for researchers. While the quest for more selective galanin receptor ligands

continues, the contributions of M35 to our current understanding of galanin biology are

undeniable.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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